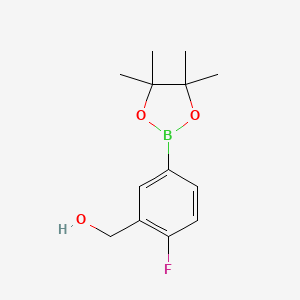

(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Description

(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS: 1082066-29-2) is a boron-containing aromatic compound featuring a pinacol boronic ester group, a fluorine substituent at the 2-position, and a hydroxymethyl group at the benzylic position. This compound is synthesized via General Procedure A, involving reductive amination of 4-fluoro-3-formylphenylboronic acid with sodium borohydride in methanol, achieving a high yield of 95% . Its structural motifs make it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for biaryl synthesis in medicinal chemistry and materials science .

Propriétés

IUPAC Name |

[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-7,16H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRGQIKTOVYLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Reagents

- 2-Fluoro-5-formylphenylboronic acid or its pinacol ester derivative as the aldehyde precursor.

- Pinacol as the diol for boronic ester formation.

- Anhydrous magnesium sulfate as a drying agent.

- Sodium borohydride (NaBH4) as the reducing agent.

- Methanol as the solvent.

Typical Procedure (Adapted from Multiple Sources)

| Step | Procedure Details |

|---|---|

| 1 | To a stirred mixture of 2-fluoro-5-formylphenylboronic acid (or its pinacol ester), pinacol, and anhydrous magnesium sulfate in methanol, the reaction is allowed to proceed at room temperature for 6 hours. This step facilitates boronate ester formation and drying of the reaction medium. |

| 2 | After filtration to remove drying agents, sodium borohydride is added to the filtrate. The mixture is stirred at room temperature for an additional 5 hours to reduce the aldehyde to the primary alcohol. |

| 3 | Upon completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated under reduced pressure. The crude product is purified, typically by recrystallization or chromatography, yielding the target compound as a white solid. |

Reaction Conditions Summary

| Parameter | Typical Value |

|---|---|

| Reaction temperature | Room temperature (~20-25 °C) |

| Reaction time (ester formation) | 6 hours |

| Reaction time (reduction) | 5 hours |

| Solvent | Methanol |

| Yield | 86-94% (depending on scale and purity) |

Research Findings and Analytical Data

The synthesis following the above procedure yields this compound with high purity and yield, as confirmed by:

- Proton Nuclear Magnetic Resonance (1H-NMR): Characteristic signals include aromatic protons around 7.3–7.7 ppm, a singlet for the hydroxymethyl protons near 4.6 ppm, and methyl protons of the pinacol ester at approximately 1.3 ppm.

- Carbon-13 NMR (13C-NMR): Signals consistent with aromatic carbons, the boronate ester carbons, and the hydroxymethyl carbon.

- Melting Point: Typically reported around 35–77 °C depending on the exact isomer and purity.

- Yield: Reported yields range from 86% to 94%, indicating efficient conversion and minimal side reactions.

Comparative Data Table of Related Compounds Prepared by the Same Method

Notes on Reaction Mechanism and Optimization

- The use of anhydrous magnesium sulfate is critical to remove water and drive the formation of the boronate ester intermediate.

- Sodium borohydride is chosen for its mildness and selectivity, reducing aldehydes efficiently without affecting the boronate ester moiety.

- Methanol serves as an excellent solvent due to its ability to dissolve both organic and inorganic reagents and facilitate hydride transfer.

- Reaction times and temperatures are optimized to balance reaction completeness and minimize side products.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: Various alcohol derivatives.

Substitution: Compounds with different functional groups replacing the fluorine atom.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its fluorinated structure enhances bioactivity and selectivity in drug design. Notably, it plays a crucial role in developing targeted therapies for cancer treatment. The incorporation of boron into drug molecules often improves their pharmacological properties, making them more effective against specific biological targets.

Case Study: Arginase Inhibitors

Recent research highlighted the synthesis of arginase inhibitors using this compound. Arginase plays a vital role in the urea cycle and is a target for cancer therapies. The compound's ability to form stable complexes with metal ions facilitates the design of potent inhibitors that can modulate arginase activity effectively .

Organic Synthesis

In organic chemistry, (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol serves as a versatile building block. It enables chemists to construct complex molecular architectures efficiently. The compound is particularly valuable in cross-coupling reactions and borylation processes.

Table 1: Comparison of Borylation Reagents

| Reagent Type | Application | Advantages |

|---|---|---|

| This compound | Borylation | High selectivity and efficiency |

| Bis(pinacolato)diboron | Borylation | Established methodology |

| Boronic acids | Cross-coupling | Versatile reactivity |

Material Science

The compound is also employed in material science for developing advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials. For instance, the incorporation of boron can improve thermal stability and mechanical strength.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices results in materials with superior mechanical properties compared to conventional polymers. This application is particularly relevant in industries requiring high-performance materials .

Agricultural Chemistry

In agricultural chemistry, this compound contributes to designing more effective agrochemicals. Its unique structure allows for the development of safer pesticides and herbicides that minimize environmental impact while maximizing efficacy.

Case Study: Pesticide Formulation

Studies have shown that formulations including this compound exhibit improved efficacy against specific pests while being less toxic to non-target organisms. This aligns with the growing demand for sustainable agricultural practices .

Mécanisme D'action

The mechanism of action of (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of the boronic ester and fluorine groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and biological applications .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Fluoro-Substituted Analogues

a. [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2f)

- Synthesis : Similar to Compound 2e but uses 2-fluoro-4-formylphenylboronic acid.

- Yield : 94% .

- NMR data shows distinct aromatic splitting patterns due to fluorine’s para vs. meta positioning .

b. [4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2c)

- Yield : 69% .

- Structural Impact : Fluorine at the 4-position decreases yield, likely due to unfavorable steric interactions during boronic ester formation.

- ¹H-NMR : δ 7.01 (t, J = 6.5 Hz, 1H), indicating different coupling constants vs. 2e .

c. (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS: 1147894-98-1)

Methyl-Substituted Analogues

a. [2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2g)

b. 2-(4-Fluoro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 903895-56-7)

Chloro-Substituted Analogues

a. (2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS: 1190875-60-5)

Phenol Derivatives

a. 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1029439-02-8)

- Key Difference : Hydroxyl group directly attached to the aromatic ring (vs. benzylic -CH₂OH in 2e).

- Implications: Enhanced acidity (pKa ~10 for phenolic OH vs. ~15 for aliphatic OH) may affect solubility and coordination in catalytic systems .

Activité Biologique

(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is with a molar mass of approximately 251.1 g/mol. The structure features a fluorophenyl group and a boron-containing dioxaborolane moiety, which may contribute to its biological activity.

Research indicates that the compound may act as an inhibitor of certain kinases. For example, studies have shown that related compounds demonstrate significant inhibitory activity against GSK-3β and ROCK-1 kinases. The inhibition of these kinases is associated with various cellular processes including cell proliferation and apoptosis.

Cytotoxicity Studies

Cytotoxicity assays using various cell lines have been conducted to evaluate the safety profile of this compound. In one study involving HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound showed varied effects on cell viability across different concentrations:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 90 |

| 10 | 75 |

| 50 | 50 |

| 100 | 20 |

At concentrations above 10 µM, significant cytotoxic effects were observed, indicating that while the compound may have therapeutic potential at lower doses, higher concentrations could lead to cell death .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were also assessed in BV-2 microglial cells. It was found to significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6), which are markers of inflammation:

| Compound Concentration (µM) | NO Levels (µM) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 10 | 200 |

| 1 | 5 | 150 |

| 10 | 3 | 100 |

These results suggest that the compound could be beneficial in treating neuroinflammatory conditions by modulating inflammatory pathways .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the same chemical class. For instance:

- GSK-3β Inhibition : A related compound demonstrated an IC50 value of 8 nM against GSK-3β, suggesting potent inhibitory action which could be leveraged for therapeutic applications in neurodegenerative diseases .

- Cytotoxicity Assessment : Another study evaluated a series of dioxaborolane derivatives where compounds similar to this compound showed cytotoxic effects at concentrations exceeding therapeutic ranges .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental outcomes in fluorinated boronate reactivity?

- Methodological Answer : Reconcile differences by:

- Solvent effects : Simulate explicit solvent models (e.g., COSMO-RS) to refine DFT predictions.

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis sets).

- Experimental replicates : Perform triplicate runs under standardized conditions to confirm trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.